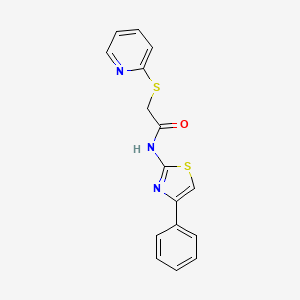

N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide

CAS No.:

Cat. No.: VC11417243

Molecular Formula: C16H13N3OS2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3OS2 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C16H13N3OS2/c20-14(11-21-15-8-4-5-9-17-15)19-16-18-13(10-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19,20) |

| Standard InChI Key | FGWMKZVWOCDORH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=N3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=N3 |

Introduction

Potential Biological Activities

| Potential Activity | Description |

|---|---|

| Antimicrobial | Inhibition of microbial growth. |

| Anti-inflammatory | Reduction of inflammation. |

| Anticancer | Inhibition of cancer cell growth. |

Synthesis and Chemical Reactions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide likely involves multiple steps, including the formation of the thiazole ring, introduction of the phenyl group, and attachment of the pyridin-2-ylthio group to the acetamide moiety. Common methods for synthesizing similar compounds involve condensation reactions and nucleophilic substitutions.

| Synthetic Step | Description |

|---|---|

| Thiazole Ring Formation | Condensation of appropriate precursors. |

| Phenyl Group Introduction | Electrophilic aromatic substitution. |

| Pyridin-2-ylthio Attachment | Nucleophilic substitution reaction. |

Research Findings and Future Directions

Due to the limited availability of specific research on N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. Investigating its potential pharmacological properties could provide valuable insights into its applications in medicine.

| Future Research Directions | Description |

|---|---|

| Synthesis Optimization | Improving yield and purity. |

| Biological Activity Screening | Evaluating antimicrobial, anti-inflammatory, and anticancer activities. |

| Structure-Activity Relationship Studies | Understanding how structural modifications affect biological activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume